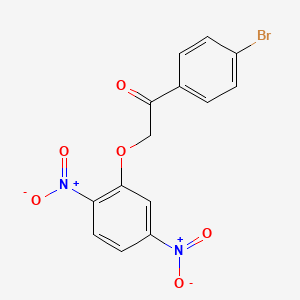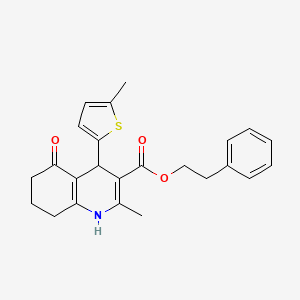![molecular formula C16H24Br2N2O B4946324 2,4-Dibromo-6-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol](/img/structure/B4946324.png)
2,4-Dibromo-6-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol is a complex organic compound known for its unique chemical structure and properties. This compound features a phenol group substituted with two bromine atoms and a piperidine derivative, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol typically involves multiple steps One common method starts with the bromination of phenol to introduce bromine atoms at the 2 and 4 positionsThe reaction conditions often require the use of solvents like methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For instance, the use of a micro fixed-bed reactor packed with a catalyst like 5% Pt/C can significantly improve the reaction rate and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions typically occur under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 2,4-Dibromo-6-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used in the synthesis of various derivatives.
3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one: Another brominated piperidine derivative with similar chemical properties.
Eigenschaften
IUPAC Name |
2,4-dibromo-6-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24Br2N2O/c1-15(2)7-12(8-16(3,4)20-15)19-9-10-5-11(17)6-13(18)14(10)21/h5-6,12,19-21H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLCXPUQRIPZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=C(C(=CC(=C2)Br)Br)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
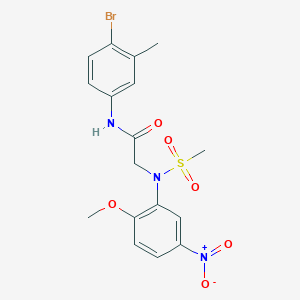
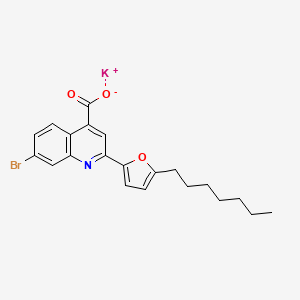
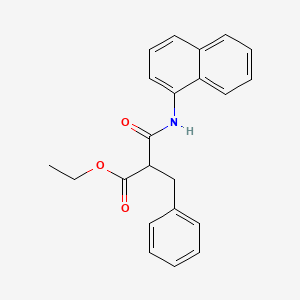
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4946271.png)
![1-(1-acetyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4946282.png)
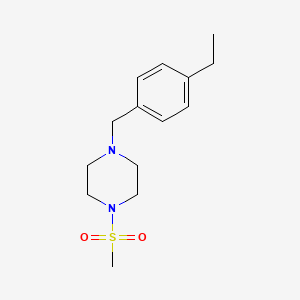
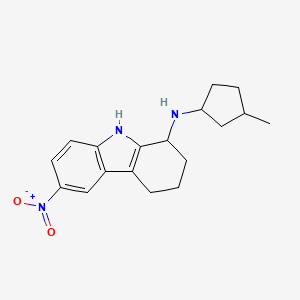
![ethyl 1-{[2-(1H-benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4946307.png)
![N-{[4-(acetylamino)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B4946310.png)
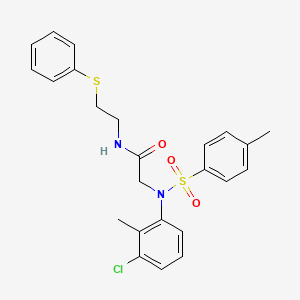

![8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline](/img/structure/B4946331.png)
